molecular formula C28H47NO5 B607667 Glyco-obeticholic acid CAS No. 863239-60-5

Glyco-obeticholic acid

Cat. No. B607667
M. Wt: 477.69
InChI Key: MTLPUOZJBFHNSO-FCWTVGIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyco-obeticholic acid is an active metabolite of obeticholic acid, which is a farnesoid X receptor (FXR) agonist and semisynthetic derivative of chenodeoxycholic acid .


Synthesis Analysis

Obeticholic acid (OCA), a semisynthetic bile acid, is a selective and potent farnesoid X receptor (FXR) agonist. Physiologic pharmacokinetic models have been previously used to describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids .


Molecular Structure Analysis

Obeticholic acid is a semi-synthetic bile acid analogue which has the chemical structure 6α-ethyl-chenodeoxycholic acid .


Chemical Reactions Analysis

Obeticholic acid (OCA), a semisynthetic bile acid, is a selective and potent farnesoid X receptor (FXR) agonist. Physiologic pharmacokinetic models have been previously used to describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids .


Physical And Chemical Properties Analysis

The molecular formula of Glyco-Obeticholic acid is C28H47NO5 and its molecular weight is 477.69 .

Scientific Research Applications

  • Obeticholic acid has demonstrated efficacy in improving liver histology in adult patients with non-alcoholic steatohepatitis, suggesting potential benefits for similar liver conditions where glyco-obeticholic acid might be active (Neuschwander‐Tetri et al., 2015).

  • A study on the bioequivalence of generic and branded obeticholic acid in healthy Chinese subjects under fasting and fed conditions found no significant difference in the main pharmacokinetic parameters of the two preparations, highlighting the consistency of obeticholic acid's effects, which could extend to its metabolites like glyco-obeticholic acid (Wang et al., 2021).

  • A novel LC-MS/MS method was developed for the simultaneous estimation of obeticholic acid, glyco-obeticholic acid, and tauro-obeticholic acid in human plasma, indicating the importance of measuring these compounds for pharmacokinetic studies (Valluri et al., 2021).

  • Obeticholic acid has shown promise in increasing insulin sensitivity and reducing markers of liver inflammation and fibrosis in patients with type 2 diabetes and nonalcoholic fatty liver disease, implying a similar potential for glyco-obeticholic acid (Mudaliar et al., 2013).

  • The pharmacokinetics of generic versus branded obeticholic acid were compared in a Chinese population, demonstrating the influence of food and sex on the pharmacokinetics of OCA and its active metabolites, including glyco-obeticholic acid (Li et al., 2021).

  • The efficacy of obeticholic acid for patients with type 2 diabetes and nonalcoholic fatty liver disease in a phase 2 trial indicated increased insulin sensitivity and reduced liver inflammation markers, which could be extrapolated to the efficacy of glyco-obeticholic acid (Mudaliar et al., 2013).

  • A study examining the protective effect of obeticholic acid on non-alcoholic fatty liver disease by targeting gut microbiota suggested that alterations in gut microbiota composition might influence the therapeutic efficacy of obeticholic acid and potentially its metabolites such as glyco-obeticholic acid (Zhang et al., 2019).

  • A study on the first global approval of obeticholic acid for primary biliary cholangitis provides insights into its regulatory journey and potential for its metabolites, including glyco-obeticholic acid (Markham & Keam, 2016).

Safety And Hazards

Obeticholic acid is physiologically highly active, therapeutically usable substance. The substance must be handled with the care required for hazardous materials . It is suspected of damaging fertility or the unborn child .

Future Directions

Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020 .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLPUOZJBFHNSO-FCWTVGIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyco-obeticholic acid

CAS RN

863239-60-5
Record name Glyco-obeticholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCO-OBETICHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
VR Valluri, NK Katari, C Khatri… - Journal of …, 2021 - Wiley Online Library
… active metabolites, glyco-obeticholic acid, and tauro-obeticholic … to 121.708 ng/mL for glyco-obeticholic acid, and 0.255 to 75.101 … of obeticholic acid, glyco-obeticholic acid, and tauro-…
MN Wang, HT Yu, YQ Li, Y Zeng, S Yang… - Drug Design …, 2021 - Taylor & Francis
… Citation10 OCA metabolites glyco-obeticholic acid (Glyco-OCA) and tauro-obeticholic acid (Tauro-OCA) have similar pharmacological activities, which are secreted into bile and are …
Number of citations: 4 www.tandfonline.com
GES Batiha, HM Al-Kuraishy, AI Al-Gareeb… - …, 2023 - Springer
The causative agent of CoV disease 2019 is a new coronavirus CoV type 2, affecting the respiratory tract with severe manifestations (SARS-CoV-2). Covid-19 is mainly symptomless, …
Number of citations: 6 link.springer.com
L de Haan, SJ van der Lely, ALK Warps… - Journal of clinical and …, 2018 - ncbi.nlm.nih.gov
Background Liver regeneration following partial hepatectomy (PHx) is a complicated process involving multiple organs and several types of signaling networks. The bile acid-activated …
Number of citations: 30 www.ncbi.nlm.nih.gov
HM Fan - 2022 - kris.kcl.ac.uk
… Glucagon-like-peptide 1 Glucagon-like-peptide 2 Glucose transporter type 2 Glucose transporter type 4 Glyco obeticholic acid Glucose-Stimulated Insulin Secretion Glyco …
Number of citations: 2 kris.kcl.ac.uk
L MacConell - classic.clinicaltrials.gov
Title of Trial: A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Clinical Trial Evaluating the Efficacy and Safety of Obeticholic Acid in Subjects with Primary …
Number of citations: 0 classic.clinicaltrials.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.